molecular formula C9H6BrO3- B025446 4-(Bromomethyl)benzoylformate CAS No. 102047-01-8

4-(Bromomethyl)benzoylformate

Cat. No. B025446
M. Wt: 242.05 g/mol
InChI Key: NTHQMPYWKFRXOM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)benzoylformate, also known as BBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBF is a white powder that is soluble in organic solvents and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of 4-(Bromomethyl)benzoylformate is not fully understood. However, it has been suggested that 4-(Bromomethyl)benzoylformate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-(Bromomethyl)benzoylformate has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

4-(Bromomethyl)benzoylformate has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(Bromomethyl)benzoylformate has also been shown to exhibit anti-inflammatory properties, which may have potential therapeutic applications. Additionally, 4-(Bromomethyl)benzoylformate has been shown to have low toxicity, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(Bromomethyl)benzoylformate in lab experiments is its high yield and ease of synthesis. Additionally, 4-(Bromomethyl)benzoylformate has been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 4-(Bromomethyl)benzoylformate is its limited solubility in aqueous solutions, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(Bromomethyl)benzoylformate. One potential direction is the synthesis of novel compounds using 4-(Bromomethyl)benzoylformate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Bromomethyl)benzoylformate and its potential applications in various fields. Finally, the development of new methods for synthesizing 4-(Bromomethyl)benzoylformate with improved yields and solubility may further expand its applications in research and development.

Synthesis Methods

The synthesis of 4-(Bromomethyl)benzoylformate involves the reaction of 4-bromobenzoyl chloride with ethyl formate in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to form 4-(Bromomethyl)benzoylformate. This method has been optimized to achieve high yields of 4-(Bromomethyl)benzoylformate and is widely used in laboratories.

Scientific Research Applications

4-(Bromomethyl)benzoylformate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-(Bromomethyl)benzoylformate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 4-(Bromomethyl)benzoylformate has been used as a building block to synthesize various compounds with potential pharmaceutical applications. 4-(Bromomethyl)benzoylformate has also been used in material science to synthesize polymers with specific properties. In organic synthesis, 4-(Bromomethyl)benzoylformate has been used as a reagent to synthesize various compounds.

properties

CAS RN

102047-01-8

Product Name

4-(Bromomethyl)benzoylformate

Molecular Formula

C9H6BrO3-

Molecular Weight

242.05 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-oxoacetate

InChI

InChI=1S/C9H7BrO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1

InChI Key

NTHQMPYWKFRXOM-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CBr)C(=O)C(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C(=O)[O-]

Other CAS RN

102047-01-8

synonyms

4-(bromomethyl)benzoylformate
BrMeBF

Origin of Product

United States

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